molecular formula C11H8FNO3 B8228420 7-Fluoro-5-methoxyquinoline-3-carboxylic acid

7-Fluoro-5-methoxyquinoline-3-carboxylic acid

Cat. No.: B8228420
M. Wt: 221.18 g/mol
InChI Key: CKBZCYAZONTTAV-UHFFFAOYSA-N
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Description

7-Fluoro-5-methoxyquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C₁₁H₈FNO₃. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-5-methoxyquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of fluorinated aniline derivatives, which undergo cyclization with methoxy-substituted intermediates to form the quinoline ring structure. The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-5-methoxyquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

7-Fluoro-5-methoxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Fluoro-5-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in cell death. The compound’s ability to interfere with these critical pathways makes it a potential candidate for antimicrobial and anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoroquinoline-3-carboxylic acid
  • 5-Methoxyquinoline-3-carboxylic acid
  • 7-Chloro-5-methoxyquinoline-3-carboxylic acid

Uniqueness

7-Fluoro-5-methoxyquinoline-3-carboxylic acid is unique due to the presence of both fluorine and methoxy groups on the quinoline ring. This combination of substituents can enhance its biological activity and alter its chemical reactivity compared to similar compounds. The fluorine atom, in particular, can increase the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Properties

IUPAC Name

7-fluoro-5-methoxyquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-16-10-4-7(12)3-9-8(10)2-6(5-13-9)11(14)15/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBZCYAZONTTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=C(C=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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